4-Azepanone hydrochloride

Descripción

The exact mass of the compound Azepan-4-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

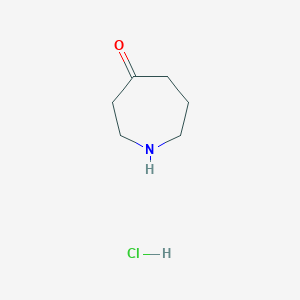

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

azepan-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c8-6-2-1-4-7-5-3-6;/h7H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFTRLIZPJMFJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621624 | |

| Record name | Azepan-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50492-22-3 | |

| Record name | Azepan-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | azepan-4-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 4-Azepanone hydrochloride?

An In-depth Technical Guide to 4-Azepanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as hexahydro-4H-azepin-4-one hydrochloride, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of azepane, it serves as a crucial building block and intermediate in the synthesis of various pharmaceutical agents, including azelastine (B1213491) and novel enzyme inhibitors.[1][2] Its seven-membered ring structure containing a ketone functional group makes it a versatile scaffold for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its characterization, and workflows relevant to its synthesis and analysis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | azepan-4-one;hydrochloride | [3] |

| CAS Number | 50492-22-3 | [3] |

| Molecular Formula | C₆H₁₂ClNO | [3][4] |

| Molecular Weight | 149.62 g/mol | [3][4] |

| Appearance | White to light brown crystalline solid/powder | [3][5][6] |

| Melting Point | 176 - 181 °C | [7] |

| Flash Point | 152 °C | [8] |

| logP (Octanol/Water) | -0.952 | [8] |

| pKa | ~11.07 (Estimated from parent azepane) | [9] |

Table 2: Solubility Profile

| Solvent | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble (50 mg/mL; 334.18 mM) | [6][10] |

| Ethanol | Soluble | [10] |

| Methanol | Soluble | [10] |

Spectroscopic Data Summary

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While full spectral data is often found in specific databases or supplier documentation, this section summarizes the expected characteristics for major spectroscopic techniques.

Table 3: Spectroscopic Characterization Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to protons on the azepane ring, typically in the aliphatic region. Protons alpha to the carbonyl group and the nitrogen atom would be shifted downfield. The presence of the hydrochloride salt may lead to broadening of the N-H proton signal. |

| ¹³C NMR | Expected to show several unique carbon signals. A characteristic downfield signal for the carbonyl carbon (C=O) is anticipated (typically >200 ppm). Other signals would appear in the aliphatic region for the CH₂ groups of the ring. |

| IR Spectroscopy | A strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically around 1700-1720 cm⁻¹. A broad absorption band in the region of 2400-3000 cm⁻¹ is expected for the amine salt (R₃N⁺-H).[11] |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion of the free base (azepan-4-one) at m/z 113.16.[12] Fragmentation patterns would correspond to the loss of small neutral molecules from the parent structure. |

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible data. The following sections describe protocols for determining key chemical properties.

Protocol for Melting Point Determination

Objective: To determine the melting point range of a solid compound as an indicator of purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities lead to a depressed and broader melting range.[1][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)[1]

-

Glass capillary tubes (sealed at one end)[13]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and is a fine, uniform powder. If necessary, gently grind any granular crystals using a mortar and pestle.[13]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the sample powder. A small amount of solid (2-3 mm in height) should enter the tube.[10]

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. To ensure dense packing, drop the tube (sealed end down) through a long, narrow glass tube onto the benchtop. Proper packing is essential to avoid shrinkage during heating.[6][10]

-

Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a preliminary value. Allow the apparatus to cool before the precise measurement.[6][10]

-

Precise Determination: Place the packed capillary tube into the heating block of the melting point apparatus. Set the starting temperature to about 20 °C below the expected melting point.[10]

-

Heating and Observation: Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) near the melting point.[1]

-

Recording the Range: Observe the sample through the viewfinder. Record the temperature at which the first droplet of liquid appears (the onset of melting). Continue heating slowly and record the temperature at which the last solid crystal melts (completion of melting). This provides the melting point range.[1]

-

Cool Down: Turn off the apparatus and allow it to cool before the next measurement. Use a fresh sample for each determination.[10]

Protocol for NMR Sample Preparation and Analysis

Objective: To prepare a solution of this compound for Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its molecular structure.

Materials:

-

This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[14]

-

High-quality 5 mm NMR tube and cap[15]

-

Deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄, chosen for sample solubility)

-

Glass Pasteur pipette and bulb

-

Small vial

-

Glass wool (for filtration)

Procedure:

-

Sample Weighing: Accurately weigh the required amount of this compound and place it into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[14] Gently swirl or vortex the vial to ensure the sample dissolves completely.

-

Filtration: Place a small plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube. This step is critical to remove any particulate matter, which can severely degrade the quality of the NMR spectrum.[16]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Instrument Setup: Insert the NMR tube into a spinner and adjust its depth according to the spectrometer's gauge. Place the sample into the NMR magnet (or sample changer).

-

Data Acquisition: Follow the standard operating procedures for the specific NMR spectrometer. This typically involves locking onto the deuterium (B1214612) signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe, and then acquiring the desired spectra (e.g., ¹H, ¹³C, DEPT).[17]

-

Data Processing: After acquisition, process the raw data (FID). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum. For hydrochloride salts in DMSO-d₆, the residual solvent peak can be used as a reference.

Protocol for Aqueous Solubility Determination

Objective: To determine the equilibrium (thermodynamic) solubility of this compound in an aqueous medium.

Methodology: Shake-Flask Method

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., deionized water or a buffer solution) in a sealed flask or vial. The presence of undissolved solid is necessary to ensure equilibrium is reached.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and the solution is achieved.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any remaining micro-particulates.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility based on the measured concentration and any dilutions performed. The results are typically expressed in mg/mL or mol/L. The pH of the final saturated solution should also be recorded, as the solubility of hydrochloride salts can be pH-dependent.[2][8]

Workflows and Logical Diagrams

Visualizing workflows and relationships provides clarity for complex processes in chemical research and development.

Caption: Workflow for identity and purity verification of a synthesized chemical compound.

Caption: The effect of chemical purity on the observed melting point range.

Caption: Synthetic pathway from 4-Azepanone HCl to a Cathepsin K inhibitor.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. researchgate.net [researchgate.net]

- 3. Azepan-4-one hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. pharmatutor.org [pharmatutor.org]

- 9. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Spectroscopic characterization and crystal structures of two cathinone derivatives: N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azepan-4-one | C6H11NO | CID 1501891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. westlab.com [westlab.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 16. NMR Sample Preparation [nmr.chem.umn.edu]

- 17. publish.uwo.ca [publish.uwo.ca]

Molecular structure and weight of 4-Azepanone hydrochloride

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of 4-Azepanone hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and life sciences who may use this compound as a biochemical reagent or building block in organic synthesis.

Core Molecular Information

This compound, also known as Hexahydro-4H-azepin-4-one hydrochloride, is a heterocyclic organic compound. It is the hydrochloride salt of azepan-4-one. Its fundamental properties are crucial for its application in research and synthesis.

Molecular Structure

The molecular structure of this compound consists of a seven-membered azepane ring with a ketone group at the 4-position. The nitrogen atom in the ring is protonated and forms a salt with a chloride ion.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and application of the compound.

| Property | Value | References |

| Molecular Formula | C6H12ClNO | [1][2][3][4] |

| Molecular Weight | 149.62 g/mol | [1][2][3][4][5][6] |

| CAS Number | 50492-22-3 | [1][2][3][4][5][6] |

| Appearance | White to Orange to Green Solid | [2] |

| Light brown to brown Solid | ||

| Melting Point | 176-181 °C | [2] |

| 179 °C | [5] | |

| Solubility | Soluble in DMSO, Ethanol, Methanol. | [2][7] |

| DMSO: 50 mg/mL (334.18 mM) | ||

| Storage Temperature | Room temperature, under inert atmosphere. | [2] |

| 4°C, sealed storage, away from moisture. | [8] | |

| SMILES | C1CC(=O)CCNC1.Cl | [2][5][6] |

| InChI | InChI=1S/C6H11NO.ClH/c8-6-2-1-4-7-5-3-6;/h7H,1-5H2;1H | [2][6] |

Experimental Protocols

While this compound is often used as a starting material or intermediate, detailed experimental protocols for its synthesis are available. The following is a representative synthesis method.

Synthesis of Azepan-4-one hydrochloride

A common synthetic route involves the ring expansion of a piperidone derivative.

Step 1: Ring Expansion

-

To a stirred solution of N-ethoxycarbonyl-4-piperidone (3.00 mmol) in anhydrous ether (1.5 mL) under a nitrogen atmosphere, cool the reaction to -35 °C.

-

Simultaneously add a solution of boron trifluoride in ethyl ether (3.00 mmol) and ethyl diazoacetate (3.92 mmol), each dissolved in anhydrous ether (0.4 mL).

-

Stir the reaction mixture at -35 °C for 1.5 hours.

-

Slowly warm the mixture to room temperature.

-

Wash the reaction solution with 30% aqueous potassium carbonate (3 mL).

-

Extract the organic phase with ethyl acetate (B1210297) (3 x 5 mL).

-

Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Hydrolysis and Salt Formation

-

Dissolve the crude product from Step 1 in 4N aqueous hydrochloric acid (13 mL).

-

Reflux the solution for 6 hours.

-

Remove the solvent under reduced pressure to yield the product.[2]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Biological Context and Applications

This compound is primarily utilized as a biochemical reagent in life science research.[1] It serves as a versatile building block in the synthesis of more complex molecules. For instance, it is a known impurity in the synthesis of Azelastine, an antihistamine.[2]

While there is no extensive research on the direct biological activity or signaling pathways of this compound itself, the azepanone core is of interest in medicinal chemistry. Studies have explored azepanone-based compounds as inhibitors of enzymes such as cathepsin K, which is involved in bone resorption.[9][10] These studies highlight the potential for derivatives of 4-azepanone to be developed into therapeutic agents. The synthesis of such derivatives often requires the foundational structure provided by compounds like this compound.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled, and it causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Perhydroazepinone hydrochloride | 50492-22-3 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. Azepan-4-one hydrochloride | 50492-22-3 | FA18073 [biosynth.com]

- 6. Azepan-4-one hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. AZEPAN-4-ONE, HYDROCHLORIDE [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Azepanone-based inhibitors of human and rat cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

4-Azepanone hydrochloride solubility in DMSO, ethanol, and methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 4-Azepanone hydrochloride in three common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. This document is intended to serve as a valuable resource for researchers utilizing this compound in drug discovery and development, offering critical data for stock solution preparation and experimental design.

Executive Summary

This compound is a key biochemical reagent and a versatile building block in medicinal chemistry, notably in the synthesis of protease inhibitors. A thorough understanding of its solubility is paramount for its effective use in experimental settings. This guide compiles available quantitative solubility data, outlines detailed protocols for solubility determination, and provides visual representations of relevant biological pathways and experimental workflows to support researchers in their work.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and biological activity. The following table summarizes the known quantitative solubility of this compound in DMSO.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 50[1][2] | 334.18[1] | Sonication may be required to achieve complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the solvent's hygroscopic nature can affect solubility.[1] |

| Methanol | Data not readily available | Data not readily available | The compound is reported to be soluble, but specific quantitative data is not found in the reviewed literature. |

| Ethanol | Data not readily available | Data not readily available | The compound is reported to be soluble, but specific quantitative data is not found in the reviewed literature. |

Experimental Protocols for Solubility Determination

Method 1: Visual Inspection (Qualitative to Semi-Quantitative)

This method provides a rapid assessment of solubility and can be used to estimate a solubility range.

-

Preparation: Weigh a precise amount of this compound (e.g., 5 mg) into a clear glass vial.

-

Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL of ethanol or methanol) to the vial.

-

Dissolution: Vortex the vial for 1-2 minutes at room temperature.

-

Observation: Visually inspect the solution for any undissolved particles against a dark background.

-

Titration: If the compound has dissolved, continue to add small, known volumes of the solvent, vortexing after each addition, until precipitation is observed. If the compound has not dissolved, continue to add known volumes of the solvent until a clear solution is obtained.

-

Calculation: The solubility can be estimated based on the total volume of solvent required to dissolve the initial mass of the compound.

Method 2: Shake-Flask Method (Quantitative)

The shake-flask method is a well-established technique for determining the thermodynamic solubility of a compound.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains.

-

Solvent Addition: Add a precise volume of the desired solvent (DMSO, ethanol, or methanol) to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to sediment. Centrifugation at a low speed can be used to expedite this process.

-

Sample Collection and Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Data Analysis: The determined concentration represents the saturation solubility of the compound in the specific solvent at the tested temperature.

Relevant Biological and Chemical Workflows

This compound serves as a crucial starting material for the synthesis of various pharmacologically active molecules. Notably, it is a key component in the development of inhibitors targeting Cathepsin K, a cysteine protease involved in bone resorption.

Role in Cathepsin K Inhibitor Synthesis

The azepanone scaffold is central to a class of potent and selective Cathepsin K inhibitors. The synthesis of these inhibitors often involves the modification of the this compound core.

Caption: Synthetic workflow from this compound to a Cathepsin K inhibitor.

Cathepsin K Signaling Pathway in Osteoclasts

Cathepsin K is a key enzyme in the process of bone resorption by osteoclasts. Its activity is regulated by complex signaling pathways, with the RANKL/RANK pathway being a major contributor. Understanding this pathway provides context for the therapeutic targeting of Cathepsin K.

Caption: RANKL/RANK signaling pathway leading to Cathepsin K-mediated bone resorption.

Conclusion

This technical guide provides essential solubility data and methodologies for this compound, a compound of significant interest in pharmaceutical research. While the solubility in DMSO is well-defined, further experimental determination is required for precise values in ethanol and methanol. The provided protocols offer a framework for researchers to generate this data, ensuring the accurate and effective use of this compound in their studies. The illustrative diagrams of its synthetic application and the biological pathway it targets aim to enhance the understanding of its scientific context.

References

Spectroscopic Profile of 4-Azepanone Hydrochloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Azepanone hydrochloride (CAS No: 50492-22-3), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its structural characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Chemical Structure and Properties

This compound, with the molecular formula C₆H₁₂ClNO, is the hydrochloride salt of azepan-4-one. Its structure consists of a seven-membered azepane ring with a ketone functional group at the 4-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Spectroscopic Data

The following sections present the available ¹H NMR, ¹³C NMR, and FT-IR data for this compound. This data is crucial for the structural elucidation and quality control of the compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |

| ~3.04 | multiplet | 4H | -CH₂-N-CH₂- |

| ~2.59 | multiplet | 4H | -CH₂-C(O)-CH₂- |

| ~1.86 | multiplet | 1H | -NH- |

| ~1.75 | multiplet | 2H | -N-CH₂-CH₂-C(O)- |

Note: The assignments are based on typical chemical shifts for similar structures. The data presented is based on information available from commercial suppliers and may require experimental verification for precise coupling constants and definitive assignments[1].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~210 | C=O (C4) |

| ~55 | -CH₂-N- |

| ~45 | -CH₂-C(O)- |

| ~28 | -N-CH₂-CH₂- |

Note: This data is predicted and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. While a complete peak list is not consistently published, the key absorptions are expected in the following regions.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretch (secondary amine salt) |

| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1465 | Medium | C-H bend (methylene) |

Note: The presence of a strong, broad band in the high-frequency region is characteristic of the ammonium (B1175870) salt. The carbonyl stretch is a key diagnostic peak for this molecule.

Experimental Protocols

Standard methodologies are employed to acquire the spectroscopic data for this compound.

NMR Spectroscopy Protocol

A general protocol for obtaining NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the proton-decoupled ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy Protocol

FT-IR spectra are typically recorded using the following procedure:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For ATR, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (for KBr) or the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption peaks.

Logical Workflow for Spectroscopic Analysis

The process of characterizing this compound using spectroscopic methods follows a logical progression to ensure accurate structural confirmation.

References

4-Azepanone hydrochloride safety data sheet and handling precautions

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and emergency procedures for 4-Azepanone hydrochloride (CAS No: 50492-22-3). The information is compiled from various safety data sheets and chemical databases to ensure researchers can work with this compound safely and effectively.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] It is crucial to understand these hazards before handling the compound.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1][2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][3] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |

GHS Label Elements:

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P405: Store locked up.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.

Table 2: Physical and Chemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₂ClNO | [1][5] |

| Molecular Weight | 149.62 g/mol | [1] |

| Appearance | Colorless crystal or white powder/solid | [2][4][5] |

| Melting Point | 176 - 181 °C | [4] |

| Flash Point | 152 °C | [4] |

| Solubility | Soluble in water and alcohol solvents | [5] |

| Partition Coefficient (log Pow) | -0.952 |[4] |

Handling, Storage, and Personal Protection

Proper procedures must be followed to minimize risk during the handling and storage of this compound.

Adequate PPE is mandatory when working with this compound.

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[2][3]

-

Hand Protection: Use chemical-resistant gloves tested according to standards like EN 374.[2][3]

-

Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[3]

-

Respiratory Protection: In cases of poor ventilation or dust formation, use a dust respirator.[3]

The following workflow outlines the critical steps for safely managing this compound in a laboratory setting.

Caption: Workflow for Safe Handling and Storage.

-

General Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area.[2][4] The substance should be stored locked up.[4]

-

Stock Solutions: For long-term stability, prepared stock solutions should be stored under specific conditions.

Table 3: Recommended Storage for Stock Solutions

| Storage Temperature | Duration | Notes |

|---|---|---|

| -80°C | 6 months | Sealed storage, away from moisture |

| -20°C | 1 month | Sealed storage, away from moisture |

Source:[6]

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

The following diagram outlines the initial response protocol for various types of exposure.

Caption: Emergency First Aid Protocol for Exposure.

-

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[2][4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][4]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[2][4]

-

Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a doctor immediately.[2][4][7]

-

Fire-Fighting: This material is combustible.[2] Use water spray, foam, or dry extinguishing powder.[2] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2]

-

Accidental Release: In case of a spill, avoid dust formation.[2] Take up the material mechanically and place it in suitable containers for disposal.[2] Ensure adequate ventilation of the affected area.[2]

Caption: Accidental Spill Response Procedure.

Toxicological and Stability Information

-

Toxicological Summary: While detailed toxicological studies are not widely available, the GHS classification indicates that the substance is harmful if swallowed or inhaled, causes skin irritation, and poses a risk of serious eye damage.[1][2] No ingredients are listed as probable or confirmed human carcinogens by IARC.[4]

-

Stability and Reactivity: The compound is stable under recommended storage conditions. It is combustible, and deposited dust has the potential for explosion.[2]

Cited Experimental Protocol: Example of Synthesis

The following is a summarized synthesis protocol found in the literature, provided as a methodological example involving the compound. This is not a protocol for safety testing but illustrates a practical application.

Objective: Synthesize azepan-4-one (B24970) hydrochloride.

Methodology:

-

A solution of N-ethoxycarbonyl-4-piperidone (600 mg, 3.00 mmol) in anhydrous ether (1.5 mL) is prepared under a nitrogen atmosphere and cooled to -35 °C.[8]

-

Solutions of boron trifluoride in ethyl ether (380 μL, 3.00 mmol) and ethyl diazoacetate (412 μL, 3.92 mmol), each dissolved in anhydrous ether (0.4 mL), are added simultaneously to the cooled reaction mixture.[8]

-

The mixture is stirred at -35 °C for 1.5 hours, then slowly warmed to room temperature.[8]

-

The reaction is quenched by washing with a 30% aqueous potassium carbonate solution (3 mL).[8]

-

The organic phase is extracted with ethyl acetate (B1210297) (3 x 5 mL).[8]

-

The combined organic layers are dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[8]

-

The resulting crude product is dissolved in 4N aqueous hydrochloric acid (13 mL) and refluxed for 6 hours.[8]

-

The solvent is removed under reduced pressure to yield the final product, this compound.[8]

References

- 1. Azepan-4-one hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. carlroth.com [carlroth.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 4-Perhydroazepinone hydrochloride - Safety Data Sheet [chemicalbook.com]

- 5. 4-Perhydroazepinone hydrochloride [chembk.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pharmacopoeia.com [pharmacopoeia.com]

- 8. 4-Perhydroazepinone hydrochloride | 50492-22-3 [chemicalbook.com]

Mechanism of Action for 4-Azepanone Hydrochloride-Derived Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for compounds derived from 4-azepanone hydrochloride. The primary focus of this document is on the well-established role of these compounds as potent inhibitors of Cathepsin K, a key enzyme in bone resorption. Additionally, this guide will briefly explore other potential biological activities and mechanisms of action associated with the broader azepan-4-one (B24970) scaffold, highlighting areas for future research and drug development.

Core Mechanism of Action: Cathepsin K Inhibition

The most extensively studied and well-characterized mechanism of action for this compound-derived compounds is the inhibition of Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts.[1][2] Cathepsin K is the principal enzyme responsible for the degradation of type I collagen, the primary organic component of the bone matrix.[1] By inhibiting Cathepsin K, these compounds effectively block bone resorption, making them promising therapeutic agents for the treatment of osteoporosis and other bone-related disorders.

The inhibitory activity of these azepanone-based compounds is critically dependent on their stereochemistry. Specifically, the C-4 'S' stereochemistry has been identified as crucial for potent inhibition of Cathepsin K.[1] Molecular modeling and X-ray crystallography studies have revealed that this specific conformation allows the compound to bind effectively within the active site of the enzyme.[1]

Signaling Pathway of Cathepsin K in Osteoclasts

The expression and activity of Cathepsin K in osteoclasts are regulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. The binding of RANKL to its receptor, RANK, on the surface of osteoclast precursor cells initiates a signaling cascade that leads to the differentiation and activation of mature osteoclasts. This process involves the recruitment of TNF receptor-associated factor 6 (TRAF6) and the subsequent activation of downstream pathways, including NF-κB and mitogen-activated protein kinases (MAPKs), which ultimately leads to the expression of Cathepsin K.

Caption: Signaling pathway of Cathepsin K in osteoclasts and its inhibition by 4-azepanone derivatives.

Quantitative Data on Cathepsin K Inhibitors

The following table summarizes the in vitro inhibitory activity and pharmacokinetic properties of representative 4-azepanone-derived Cathepsin K inhibitors.

| Compound | Target | Ki (nM) | Oral Bioavailability (%) | Reference |

| Compound 20 | Human Cathepsin K | 0.16 | 42 (in rat) | [1] |

| Compound 24 | Human Cathepsin K | 0.0048 | Not Reported | [1] |

| Compound 24 | Rat Cathepsin K | 4.8 | Not Reported | [1] |

| Relacatib (SB-462795) | Human Cathepsin K | 0.041 | 89 (in rat) |

Other Potential Mechanisms of Action

While the inhibition of Cathepsin K is the most prominent mechanism of action, the azepan-4-one scaffold is present in compounds with a broader range of biological activities. It is important for researchers to consider these other potential mechanisms in the development and screening of novel this compound derivatives.

-

Kinase Inhibition: Derivatives of fused azepinones have been reported to act as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), FMS kinase, and LIMK1/2.[3][4][5] These findings suggest that the azepanone core can be incorporated into scaffolds targeting the ATP-binding site of kinases.

-

Anticancer Activity: Several studies have reported the synthesis and evaluation of azepine and pyrrolo[1,2-a]azepine derivatives with potent anticancer activity against various cancer cell lines, including liver, breast, and colon cancer.[6] The proposed mechanisms for these compounds often involve the inhibition of key enzymes in cancer cell proliferation, such as CDKs.[6]

-

Antimicrobial Activity: Azetidinone derivatives, which share a four-membered ring structure with some similarities to the seven-membered azepanone ring, have been investigated for their antibacterial and antifungal properties.[7][8][9] This suggests that derivatives of 4-azepanone could also be explored for their potential as antimicrobial agents.

-

Central Nervous System (CNS) Activity: The azepane scaffold is found in some compounds with activity in the central nervous system. While specific data on this compound derivatives is limited, the broader class of azepanes has been explored for various CNS disorders.[10][11]

-

GPCR Modulation: The structural features of some azepane derivatives may allow them to interact with G-protein coupled receptors (GPCRs), a large family of receptors involved in a wide range of physiological processes.[12][13][14][15][16]

It is important to note that for these alternative mechanisms, the direct derivation from this compound is not always explicitly stated in the literature, and further research is needed to establish a clear structure-activity relationship for these other biological targets.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of Cathepsin K inhibition by this compound-derived compounds.

Cathepsin K Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the inhibitory activity of test compounds against Cathepsin K using a fluorogenic substrate.

Materials:

-

Human recombinant Cathepsin K

-

Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

-

Fluorogenic substrate (e.g., Z-LR-AMC)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add 2 µL of each test compound dilution. For the control (no inhibitor) and blank (no enzyme) wells, add 2 µL of DMSO.

-

Add 88 µL of Assay Buffer to all wells.

-

Add 5 µL of the Cathepsin K enzyme solution to the test compound and control wells. Add 5 µL of Assay Buffer to the blank wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 5 µL of the fluorogenic substrate solution to all wells.

-

Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) in kinetic mode for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

References

- 1. Azepanone-based inhibitors of human and rat cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azepanone-based inhibitors of human cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Repurposing of the RIPK1-Selective Benzo[1,4]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and antimicrobial activity of some novel 2-azetidinones and 4-thiazolidinones derivatives | European Journal of Chemistry [eurjchem.com]

- 10. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Strategies for 96% Pure 4-Azepanone Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability, chemical properties, and synthetic approaches for 4-Azepanone hydrochloride (CAS No: 50492-22-3), a key heterocyclic building block in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors.

Commercial Availability and Suppliers

This compound with a purity of 96% or higher is commercially available from several specialized chemical suppliers. Researchers can procure this compound in various quantities, from grams to kilograms, to support laboratory-scale research through to process development.

Key suppliers include:

-

Chemsavers, Inc.: Offers this compound at 96% purity, suitable for a range of research and development applications[1].

-

MedChemExpress: Provides a higher purity version at 98.0%, categorized as a biochemical reagent for life science research. They offer supporting documentation such as a Certificate of Analysis (CoA) and HNMR data[2][3].

-

Santa Cruz Biotechnology: Lists Azepan-4-one (B24970) Hydrochloride for research use[4].

-

Biosynth: Supplies Azepan-4-one hydrochloride as a versatile building block for organic synthesis[5].

A summary of key product specifications from a representative supplier is provided in Table 1.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The compound is a solid with a molecular weight of 149.62 g/mol [1][5][6]. Detailed properties are summarized in Table 2, with data compiled from publicly available resources.

Table 1: Representative Certificate of Analysis Data

| Parameter | Specification |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥ 98.0% |

| ¹H NMR | Consistent with structure |

| MS (ESI) | Consistent with structure |

Note: Data is representative and may vary by supplier and batch.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 50492-22-3 | [1][6] |

| Molecular Formula | C₆H₁₂ClNO | [1][6] |

| Molecular Weight | 149.62 g/mol | [1][5][6] |

| Melting Point | 176-181 °C | [1] |

| Topological Polar Surface Area | 29.1 Ų | [6][7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 0 | [7] |

Synthetic Approaches: The Dieckmann Condensation

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively published in readily accessible literature, the intramolecular Dieckmann condensation of pimelic acid derivatives serves as a primary and logical synthetic route[8][9][10][11][12]. This reaction is a powerful method for the formation of cyclic β-keto esters, which are direct precursors to cyclic ketones like azepan-4-one.

The general workflow for such a synthesis is depicted below. It involves the formation of a diester from a protected amino-pimelate, followed by a base-catalyzed intramolecular cyclization to yield the β-keto ester. Subsequent hydrolysis and decarboxylation afford the desired azepan-4-one, which can then be converted to its hydrochloride salt.

Caption: Generalized workflow for the synthesis of this compound via Dieckmann condensation.

Representative Experimental Protocol: Synthesis of a Related N-Substituted Azepan-4-one

The following protocol, adapted from literature on the synthesis of N-substituted azepanones, illustrates the key steps of a Dieckmann condensation approach. Note: This is a representative procedure for a related compound and may require optimization for the synthesis of the unsubstituted 4-Azepanone.

Step 1: Diester Formation An N-protected 4-aminopimelic acid is esterified, typically using an alcohol (e.g., ethanol) under acidic conditions, to yield the corresponding diethyl ester.

Step 2: Dieckmann Condensation The resulting diester is dissolved in a non-polar solvent like toluene. A strong base, such as sodium ethoxide, is added, and the mixture is heated to reflux. The base facilitates the deprotonation at an α-carbon, leading to an intramolecular cyclization to form the cyclic β-keto ester.

Step 3: Hydrolysis, Decarboxylation, and Salt Formation The cyclic β-keto ester intermediate is then subjected to acidic hydrolysis (e.g., using aqueous HCl) and heated. This step removes the ester group and promotes decarboxylation to yield the azepan-4-one ring. Upon cooling and purification, the hydrochloride salt is isolated.

Applications in Drug Discovery: A Building Block for Bioactive Molecules

This compound is a valuable scaffold in medicinal chemistry due to the prevalence of the azepane ring in numerous biologically active compounds[13]. Its functionalized ketone group allows for a variety of chemical transformations to build more complex molecular architectures.

A significant application of azepanone derivatives is in the development of Cathepsin K inhibitors. Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption[2][14]. Inhibitors of this enzyme are therefore of great interest for the treatment of diseases characterized by excessive bone loss, such as osteoporosis.

Signaling Pathway of a Therapeutic Target: Cathepsin K

While this compound itself is not directly involved in signaling pathways, its derivatives are designed to target specific pathways. The expression and activity of Cathepsin K, a target for drugs derived from azepanones, are regulated by several signaling cascades, most notably the RANKL/RANK pathway.

Caption: The RANKL/RANK signaling pathway leading to Cathepsin K expression and its inhibition.

The binding of Receptor Activator of Nuclear Factor κB Ligand (RANKL) to its receptor RANK on osteoclast precursors initiates a signaling cascade that activates the transcription factor NFATc1[1][3]. NFATc1, in turn, upregulates the expression of the Cathepsin K gene, leading to increased production of the enzyme and subsequent bone resorption[3]. Azepanone-based inhibitors are designed to block the enzymatic activity of Cathepsin K, thereby preventing the degradation of the bone matrix.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for the development of novel therapeutics. Its utility is particularly highlighted in the synthesis of Cathepsin K inhibitors, demonstrating the importance of this scaffold in modern drug discovery. While direct, detailed synthetic protocols for the parent compound are not widely published, established methodologies like the Dieckmann condensation provide a clear and viable route for its preparation in a research setting. This guide provides a foundational resource for scientists and researchers working with this important chemical entity.

References

- 1. Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]

- 4. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. Azepan-4-one hydrochloride | 50492-22-3 | FA18073 [biosynth.com]

- 6. Azepan-4-one hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Azepan-4-one | C6H11NO | CID 1501891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. purechemistry.org [purechemistry.org]

- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. youtube.com [youtube.com]

- 12. Dieckmann Condensation [organic-chemistry.org]

- 13. lifechemicals.com [lifechemicals.com]

- 14. Cathepsin K - Wikipedia [en.wikipedia.org]

Potential applications of 4-Azepanone hydrochloride in life science research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the identification of versatile molecular scaffolds is paramount. These core structures serve as foundational blueprints for the development of novel therapeutic agents with diverse biological activities. 4-Azepanone hydrochloride, a seven-membered heterocyclic ketone, has emerged as a significant building block in the synthesis of a wide array of biologically active compounds. While this compound itself is not recognized for potent intrinsic biological activity, its true value lies in its role as a versatile precursor for creating structurally complex and pharmacologically relevant molecules. This technical guide provides an in-depth exploration of the applications of this compound in life science research, with a primary focus on the development of potent enzyme inhibitors and novel therapeutic candidates. We will delve into the quantitative data of its derivatives, detailed experimental protocols for their evaluation, and the underlying biological pathways they modulate.

Chemical Properties of this compound

This compound, also known by synonyms such as Azepan-4-one hydrochloride and Hexahydro-4H-azepin-4-one hydrochloride, is a stable, crystalline solid. Its key chemical identifiers are:

Its structure, featuring a reactive ketone group and a secondary amine within a flexible seven-membered ring, makes it an ideal starting material for a variety of chemical modifications. This allows for the introduction of diverse functional groups and the exploration of broad chemical space in the quest for new drug candidates.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound in life science research is as a scaffold for the synthesis of potent and selective inhibitors of various enzymes, as well as compounds with antimicrobial and anti-inflammatory properties.

Cathepsin K Inhibitors for the Treatment of Osteoporosis

One of the most significant applications of the 4-azepanone core is in the development of inhibitors of Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts.[2] Cathepsin K is the principal enzyme responsible for the degradation of bone matrix proteins, including type I collagen.[2] Its overactivity is a hallmark of diseases characterized by excessive bone resorption, such as osteoporosis. Therefore, inhibiting Cathepsin K is a key therapeutic strategy for these conditions.

Researchers have successfully synthesized a series of potent and selective azepanone-based inhibitors of Cathepsin K. The azepanone ring provides a conformational constraint that locks the inhibitor into a bioactive conformation, enhancing its potency.[3]

The following table summarizes the in vitro potency of several key azepanone-based Cathepsin K inhibitors.

| Compound ID | Target | Kᵢ (nM) | IC₅₀ (nM) | Oral Bioavailability (rat) | Reference |

| 20 | Human Cathepsin K | 0.16 | 70 (bone resorption assay) | 42% | [2][3] |

| 24 | Human Cathepsin K | 0.0048 | 30 (bone resorption assay) | Not Reported | [2][3] |

| 24 | Rat Cathepsin K | 4.8 (Kᵢ,app) | Not Reported | Not Reported | [2][3] |

| 15 | Human Cathepsin K | 2.0 | Not Reported | Not Reported | [2] |

| 15 | Human Cathepsin L | 47 (Kᵢ,app) | Not Reported | Not Reported | [2] |

| 15 | Human Cathepsin S | 26 (Kᵢ,app) | Not Reported | Not Reported | [2] |

| 5 | Human Cathepsin K | 0.13 (Kᵢ,app) | 30 (bone resorption assay) | Not Reported | [4] |

| 6 | Human Cathepsin K | 0.11 | 30 (bone resorption assay) | 66.3% | [4] |

Cathepsin K's role in bone resorption is a critical part of the bone remodeling cycle. The expression and activity of Cathepsin K in osteoclasts are regulated by the RANKL (Receptor Activator of Nuclear Factor κB Ligand) signaling pathway.[5] RANKL, produced by osteoblasts, binds to its receptor RANK on osteoclast precursors, initiating a signaling cascade that leads to osteoclast differentiation and activation.[5] Once activated, osteoclasts adhere to the bone surface, creating a sealed-off acidic microenvironment called the resorption lacuna.[5] Within this acidic compartment, the mineral component of the bone is dissolved, and Cathepsin K is secreted to degrade the exposed organic matrix, primarily type I collagen.[5][6]

1. Cathepsin K Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Cathepsin K using a fluorogenic substrate.

-

Materials:

-

Recombinant human Cathepsin K

-

Assay Buffer (e.g., 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5)

-

Fluorogenic substrate (e.g., Z-LR-AMC or Ac-LR-AFC)

-

Test compounds (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

Add 50 µL of the diluted Cathepsin K enzyme solution to each well of the microplate.

-

Add 10 µL of the diluted test compound or vehicle (for control) to the respective wells.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to each well.

-

Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

2. Osteoclast-Mediated Bone Resorption (Pit) Assay

This cell-based assay assesses the ability of a compound to inhibit the bone-resorbing activity of osteoclasts.

-

Materials:

-

Bone or dentin slices

-

Osteoclast precursor cells (e.g., bone marrow macrophages)

-

Osteoclast differentiation medium (e.g., α-MEM with RANKL and M-CSF)

-

Test compounds

-

Toluidine blue stain (1% in 1% sodium borate)

-

96-well tissue culture plates

-

Microscope with imaging software

-

-

Procedure:

-

Place sterile bone or dentin slices into the wells of a 96-well plate.

-

Seed osteoclast precursor cells onto the slices in the presence of differentiation medium.

-

Culture the cells for 7-10 days to allow for the formation of mature, bone-resorbing osteoclasts.

-

Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.

-

Continue to culture for an additional 2-3 days.

-

At the end of the culture period, remove the cells from the slices (e.g., by sonication in water or treatment with bleach).

-

Stain the slices with 1% toluidine blue for 5 minutes.

-

Wash the slices thoroughly with water to remove excess stain. The resorption pits will appear as dark blue areas.

-

Capture images of the slices using a microscope.

-

Quantify the total area of resorption pits per slice using image analysis software.

-

Calculate the percentage of inhibition of bone resorption for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value from the dose-response curve.

-

Antibacterial Agents

The azepanone scaffold has also been utilized in the synthesis of novel antibacterial agents. By modifying the core structure with various pharmacophores, researchers have developed compounds with activity against both Gram-positive and Gram-negative bacteria.

The following table presents the minimum inhibitory concentration (MIC) values for representative azepanone derivatives against various bacterial strains.

| Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(arylidene)hydrazinoacetyl sulfadiazine | Staphylococcus epidermidis | 128 | [7] |

| N-(arylidene)hydrazinoacetyl sulfadiazine | Enterococcus faecalis | 256 | [7] |

| N-(arylidene)hydrazinoacetyl sulfadiazine | Pseudomonas aeruginosa | 128 | [7] |

| Benzophenone fused azetidinone (9a) | Staphylococcus aureus | 12.5 | [8] |

| Benzophenone fused azetidinone (9e) | Escherichia coli | 25 | [8] |

| Benzophenone fused azetidinone (9g) | Pseudomonas aeruginosa | 25 | [8] |

Anti-inflammatory Agents

Derivatives of 4-azepanone have also been investigated for their anti-inflammatory properties. These compounds have shown potential in inhibiting key inflammatory mediators.

| Derivative Type | Assay | Activity | Reference |

| Azaflavanone derivative | Carrageenan-induced rat paw edema | 63% inhibition at 200 mg/kg | [9] |

| Rapanone (B192247) (hydroxybenzoquinonic derivative) | Human synovial PLA₂ inhibition | IC₅₀ = 2.6 µM | [10] |

| Rapanone (hydroxybenzoquinonic derivative) | Neutrophil degranulation | IC₅₀ = 9.8 µM | [10] |

Synthetic Workflow

The synthesis of biologically active molecules from this compound typically involves a multi-step process. A generalized workflow is depicted below.

Conclusion

This compound serves as a valuable and versatile scaffold in modern drug discovery. Its utility is not in its own biological activity, but in its capacity to be transformed into a diverse range of complex molecules with significant therapeutic potential. The development of highly potent and selective azepanone-based Cathepsin K inhibitors for osteoporosis is a testament to the power of this scaffold. Furthermore, ongoing research into its applications for creating novel antibacterial and anti-inflammatory agents highlights the broad potential of the azepanone core. For researchers and drug development professionals, this compound represents a key starting point for the exploration of new chemical entities to address unmet medical needs. The data and protocols presented in this guide offer a solid foundation for initiating and advancing research programs centered around this promising molecular framework.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. benchchem.com [benchchem.com]

- 3. cAMP-PKA signaling pathway regulates bone resorption mediated by processing of cathepsin K in cultured mouse osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of cathepsin K in normal bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cathepsin K: The Action in and Beyond Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. en.bio-protocol.org [en.bio-protocol.org]

- 10. Inhibition of acute and chronic inflammatory responses by the hydroxybenzoquinonic derivative rapanone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Appearance and Stability of 4-Azepanone Hydrochloride Solid

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Azepanone hydrochloride (CAS No: 50492-22-3), with a focus on its appearance and stability as a solid. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Physicochemical Properties

This compound is a heterocyclic compound that serves as a building block in organic synthesis. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 50492-22-3 | [1][2][3][4][5] |

| Molecular Formula | C₆H₁₂ClNO (or C₆H₁₁NO·HCl) | [1][2][3][4][5][6] |

| Molecular Weight | 149.62 g/mol | [1][2][3][4][5][6] |

| Physical State | Solid | [1][4][5][6][7][8][9] |

| Appearance | Light brown to brown, yellow, or white to orange to green powder. | [1][5][6][7][8][9] |

| Melting Point | 176-181 °C | [2][4][6] |

Solubility

The solubility of this compound is a critical parameter for its use in various experimental settings.

| Solvent | Solubility | Notes | Source |

| DMSO | 50 mg/mL (334.18 mM) | Requires sonication. Hygroscopic DMSO can negatively impact solubility; use of newly opened solvent is recommended. | [1][7] |

| Ethanol | Soluble | - | [6][9] |

| Methanol | Soluble | - | [6][9] |

Stability and Storage

Proper storage and handling are paramount to maintaining the integrity and stability of this compound. The material is generally stable under normal ambient conditions but is sensitive to moisture.[1][7][8]

| Condition | Recommended Storage | Duration | Source |

| Solid | 2-8 °C, sealed storage, away from moisture. | Long-term | [1][5][7] |

| 10-25 °C, in a well-closed container. | Mid-term | [2] | |

| Inert atmosphere, Room Temperature. | Short-term | [6] | |

| In Solvent | -80 °C | Up to 6 months | [1][7] |

| -20 °C | Up to 1 month | [1][7] |

Note: Fine dust of the compound has the potential for a dust explosion.[8]

Experimental Protocols

The following are generalized protocols for assessing the physical appearance and stability of this compound solid.

4.1. Protocol for Visual Inspection of Physical Appearance

-

Objective: To qualitatively assess the physical state, color, and homogeneity of the solid compound.

-

Materials: Spatula, weighing paper or glass vial, microscope (optional).

-

Procedure:

-

Place a small, representative sample of this compound onto a clean, dry surface (e.g., weighing paper).

-

Observe the sample under adequate lighting. Record the physical state (e.g., crystalline, powder).

-

Note the color of the material. Variations in color (e.g., light brown, yellow) should be documented.[1][5][9]

-

Examine the sample for homogeneity. Note the presence of any discoloration, clumps, or foreign matter.

-

For a more detailed examination, view the solid under a microscope to observe particle morphology.

-

4.2. Protocol for Melting Point Determination

-

Objective: To determine the melting point range of the solid as an indicator of purity.

-

Materials: Melting point apparatus, capillary tubes, this compound sample.

-

Procedure:

-

Ensure the melting point apparatus is calibrated.

-

Load a small amount of the finely powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the apparatus.

-

Set the apparatus to heat at a ramp rate of approximately 1-2 °C per minute near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion). This range is the melting point.

-

4.3. Protocol for a Basic Long-Term Stability Study

-

Objective: To evaluate the stability of the solid compound under defined storage conditions over time.

-

Materials: Climate-controlled stability chamber or desiccator, amber glass vials with tight-fitting caps, analytical balance, HPLC or other suitable analytical instrument.

-

Procedure:

-

Establish initial (T=0) data for the batch of this compound, including visual appearance, melting point, and purity (e.g., by HPLC).

-

Aliquot the solid into several amber glass vials, ensuring each is tightly sealed to protect from light and moisture.

-

Place the vials in a stability chamber set to the desired storage condition (e.g., 4°C with controlled humidity or 25°C/60% RH).

-

At predetermined time points (e.g., 1, 3, 6, 12 months), remove one vial from the chamber.

-

Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Perform a full analysis on the sample: visual inspection, melting point, and purity assay.

-

Compare the results to the T=0 data to assess any changes in the compound's properties.

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the handling and stability of this compound.

Caption: A logical workflow for a long-term stability study of a chemical solid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biosynth.com [biosynth.com]

- 3. Azepan-4-one hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsavers.com [chemsavers.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-Perhydroazepinone hydrochloride | 50492-22-3 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. carlroth.com [carlroth.com]

- 9. AZEPAN-4-ONE, HYDROCHLORIDE [m.chemicalbook.com]

An In-depth Technical Guide to 4-Azepanone Hydrochloride

This technical guide provides a comprehensive overview of 4-Azepanone hydrochloride, a biochemical reagent utilized in life science research. This document details its chemical identity, physicochemical properties, and synthesis protocols, presented for researchers, scientists, and drug development professionals.

Chemical Identity

IUPAC Name: azepan-4-one (B24970);hydrochloride[1]

Synonyms: A variety of synonyms are used to identify this compound in literature and commercial listings.[1][2] These include:

-

4-Perhydroazepinone hydrochloride

-

Hexahydro-4H-azepin-4-one hydrochloride

-

4-Oxohomopiperidine hydrochloride

-

Hexahydro-4-azepinone Hydrochloride

-

Azelastine (B1213491) Impurity 19

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C6H12ClNO | PubChem[1] |

| Molecular Weight | 149.62 g/mol | PubChem[1] |

| Exact Mass | 149.0607417 Da | PubChem[1] |

| Melting Point | 176-181 °C | Chemsavers, Inc.[3] |

| Physical Form | Solid | Chemsavers, Inc.[3] |

| CAS Number | 50492-22-3 | PubChem[1] |

Synthesis Protocol

A detailed experimental protocol for the synthesis of azepan-4-one hydrochloride is outlined below.[2] This method involves the reaction of N-ethoxycarbonyl-4-piperidone with boron trifluoride and ethyl diazoacetate.

Step 1: Synthesis of azepan-4-one hydrochloride [2]

-

A solution of N-ethoxycarbonyl-4-piperidone (600 mg, 3.00 mmol) in anhydrous ether (1.5 mL) is prepared under a nitrogen atmosphere and stirred.

-

The solution is cooled to -35 °C.

-

A solution of boron trifluoride in ethyl ether (380 μL, 3.00 mmol) and ethyl diazoacetate (412 μL, 3.92 mmol), each dissolved in anhydrous ether (0.4 mL), are added simultaneously to the reaction mixture.

-

The reaction mixture is stirred continuously at -35 °C for 1 hour and 30 minutes.

-

The mixture is then slowly warmed to room temperature.

Note: Further purification steps may be required to isolate the final product, which are not detailed in the provided source.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis Workflow for this compound.

Biological Activity and Applications

This compound is primarily classified as a biochemical reagent for research purposes.[2][4] It can be used as a building block in organic synthesis or as a reference standard in analytical studies.[4] Notably, azepanone-based compounds have been investigated as inhibitors of human and rat cathepsin K, a cysteine protease.[5] Additionally, 1-methylhexahydroazepine-4-one hydrochloride, a related compound, serves as an intermediate in the synthesis of azelastine hydrochloride, a pharmaceutical ingredient.[6]

Further research is required to fully elucidate the biological activity and potential therapeutic applications of this compound.

References

- 1. Azepan-4-one hydrochloride | C6H12ClNO | CID 22021728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Perhydroazepinone hydrochloride | 50492-22-3 [chemicalbook.com]

- 3. chemsavers.com [chemsavers.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Azepanone-based inhibitors of human and rat cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Core Differences Between Azepan-4-one and 4-Azepanone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental chemical, physical, and handling distinctions between Azepan-4-one and its hydrochloride salt, 4-Azepanone hydrochloride. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Executive Summary